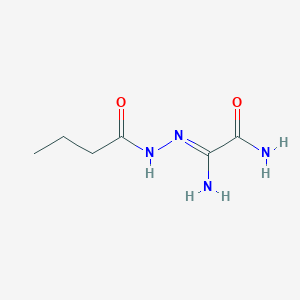

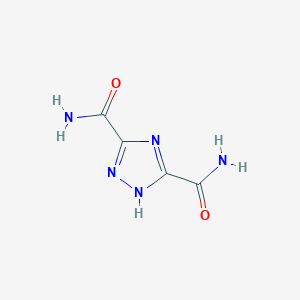

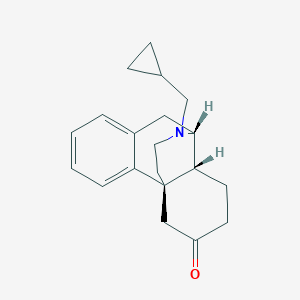

![molecular formula C15H27N3O4Si B041029 4-氨基-1-[(2R,4S,5R)-4-[叔丁基(二甲基)甲硅烷基]氧基-5-(羟甲基)氧杂环-2-基]嘧啶-2-酮 CAS No. 51549-28-1](/img/structure/B41029.png)

4-氨基-1-[(2R,4S,5R)-4-[叔丁基(二甲基)甲硅烷基]氧基-5-(羟甲基)氧杂环-2-基]嘧啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrimidine derivatives have been synthesized through various methods, including the reaction of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) with amino-heterocycles, demonstrating the utility of DMTE in constructing pyrimidine structures with potential for further functionalization (Kanno et al., 1991). Other approaches involve the use of enantiomerically pure β-amino acids derived from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, illustrating the versatility in synthesizing pyrimidine compounds with chirality control (Lakner et al., 2003).

Molecular Structure Analysis

The crystal and molecular structures of related pyrimidine compounds have been extensively studied, revealing details such as hydrogen-bonded chains and framework structures. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives display a range of hydrogen-bonding patterns contributing to their solid-state architectures (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including benzylation, nitrosation, and cycloaddition, producing polymorphs with distinct structural and bonding features (Glidewell et al., 2003). These reactions highlight the reactivity of the pyrimidine ring and its utility in synthetic chemistry.

科学研究应用

杂化催化剂在嘧啶合成中的应用

研究突出了与所讨论的化学结构密切相关的吡喃嘧啶核心的重要性,它们是医药和制药行业的关键前体。这些核心因其广泛的合成应用和生物利用度而具有价值。杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂,已被广泛用于合成取代的吡喃嘧啶-2-酮衍生物,展示了该化合物在药物开发和合成化学中的相关性(Parmar, Vala, & Patel, 2023)。

肽研究中的自旋标记氨基酸

另一个应用领域涉及在肽研究中使用自旋标记氨基酸,如 TOAC(2,2,6,6-四甲基-N-氧基-4-氨基-4-羧酸)。这些化合物通过整合到肽中,可以对肽二级结构和动力学进行详细分析,展示了这种化学修饰的氨基酸在理解生物过程和设计生物活性分子中的效用(Schreier et al., 2012)。

核酸碱基的互变异构

对嘌呤和嘧啶碱基(DNA 和 RNA 的基本组成部分)的互变异构的研究强调了理解受分子相互作用影响的化学平衡的重要性。使用与所讨论分子相似的分子进行的研究可以深入了解核酸的稳定性和生物活性,为新药设计和治疗策略奠定基础(Person et al., 1989)。

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-19)18-7-6-12(16)17-14(18)20/h6-7,10-11,13,19H,8-9H2,1-5H3,(H2,16,17,20)/t10-,11+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQVAPWUBFSDY-DMDPSCGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

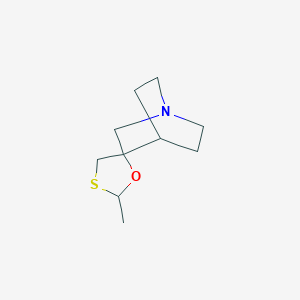

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)